molecular formula C15H14BrN3O2 B3034604 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid CAS No. 1955541-14-6

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid

Cat. No.: B3034604
CAS No.: 1955541-14-6
M. Wt: 348.19
InChI Key: JFSPLRARYZWUFH-UHFFFAOYSA-N
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Description

3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid is a useful research compound. Its molecular formula is C15H14BrN3O2 and its molecular weight is 348.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid and similar compounds are synthesized for various research purposes, with detailed spectroscopic characterization such as FT-IR, 1H NMR, and X-ray diffraction studies. These methods are essential for confirming the structural integrity of the synthesized compounds (Anuradha et al., 2014).

Chemical Analysis and Separation Techniques

  • Chiral supercritical fluid chromatography (SFC) without acidic additives has been used to resolve racemic mixtures of compounds, including those with a 3-aryl-propanoic acid structure, highlighting its utility in enantiomeric separation and purification (Wu et al., 2016).

N-Heterocyclic Carbenes and Ring Enlargement Reactions

  • The compound and its derivatives have been studied for their potential in forming N-heterocyclic carbenes, which are useful intermediates in various organic reactions, including ring enlargement reactions and dehalogenations (Schmidt et al., 2008).

Development of New Polyheterocyclic Ring Systems

  • Research has been conducted on using this compound derivatives as precursors for constructing new polyheterocyclic ring systems. These systems have potential applications in various fields, including medicinal chemistry (Abdel‐Latif et al., 2019).

Synthesis of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles

  • The compound is involved in the synthesis of pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles, showcasing its versatility in creating diverse chemical structures. These synthesized compounds have been analyzed using NMR, FT-IR, and X-ray crystallography (Ramle et al., 2022).

Exploring Heterocyclic Synthesis

  • It has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse chemical structures with potential applications in pharmaceuticals and materials science (Madkour et al., 2009).

Novel Synthesis Methods

  • Novel synthesis methods involving this compound derivatives have been developed, contributing to advancements in organic synthesis techniques (Ikemoto et al., 2005).

Preparation and Structural Characterization

  • The compound's derivatives have been prepared and structurally characterized, providing insights into their chemical properties and potential applications (Shuang-hu, 2014).

Visible-Light-Driven Multicomponent Cyclization

  • Research has been conducted on the visible-light-driven multicomponent cyclization involving derivatives of this compound, showcasing its role in photoinduced chemical reactions (Geng et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could vary depending on the context in which it is used .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-8-11(5-6-14(20)21)9(2)19-15(17-8)12-4-3-10(16)7-13(12)18-19/h3-4,7H,5-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSPLRARYZWUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 2
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 3
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 4
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Reactant of Route 6
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.